1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a xanthine-like core structure modified with a 2-chlorobenzyl group at position 1, methyl groups at positions 3 and 7, and a 4-methylpiperidin-1-yl substituent at position 6.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-13-8-10-25(11-9-13)19-22-17-16(23(19)2)18(27)26(20(28)24(17)3)12-14-6-4-5-7-15(14)21/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTGHUUWDAIKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests a variety of pharmacological properties, particularly in the context of enzyme inhibition and receptor interaction. This article reviews the biological activity of this compound based on current research findings.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor of certain enzymes and its effects on various cellular pathways. Notably, it has been studied for its inhibitory effects on acidic mammalian chitinase (AMCase), which is implicated in various inflammatory diseases.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against AMCase. The following table summarizes key findings related to its inhibitory effects:
| Parameter | Value |
|---|---|
| IC50 for hAMCase | 0.92 µM |
| Ki for hAMCase | 0.42 µM |
| IC50 for mAMCase | 2.2 µM |
| Selectivity Ratio | 20-fold selectivity for hAMCase over hCHIT1 |
These results demonstrate a strong selectivity towards human AMCase compared to other chitinases, highlighting its potential therapeutic applications in treating diseases associated with chitinase activity.
In Vivo Studies
In vivo studies have shown that administration of the compound at a dose of 5 mg/kg intraperitoneally leads to a significant decrease in chitinase enzymatic activity in the lungs of mice subjected to allergen challenges. The compound also demonstrated the ability to reduce eosinophil influx and improve ventilatory function in models of allergic inflammation.
Case Studies and Research Findings
Several studies have explored the implications of this compound in various biological contexts:
- Allergic Inflammation Model : A study published in Chemistry & Biology highlighted the compound's role in attenuating lung chitinase activity and improving respiratory function in an ovalbumin-induced allergic inflammation model .
- Chitinase Related Disorders : The inhibition of AMCase may provide therapeutic avenues for conditions such as asthma and other allergic diseases where chitinase activity is elevated .
- Neutrophil Activity : Interestingly, while reducing eosinophilic inflammation, the compound was also found to induce neutrophilia in OVA-challenged mice, suggesting a complex role in modulating immune responses .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Modifications in Purine-2,6-Dione Derivatives
The target compound shares structural similarities with several analogs, differing primarily in substituents at positions 1, 3, 7, and 7. Key comparisons include:
Physicochemical and Pharmacological Comparisons
Lipophilicity and Solubility
- The 2-chlorobenzyl group increases logP compared to methyl or trifluoromethyl analogs, as seen in compounds from (logP ~1.8) vs. the target compound (estimated logP ~2.5) .
- Hydrophilic substituents (e.g., 4-(2-hydroxyethyl)piperazinyl in ) enhance aqueous solubility (e.g., ~50 µg/mL) compared to the target compound’s 4-methylpiperidine group (~20 µg/mL predicted) .
Metabolic Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
